4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis of Pro-apoptotic Indapamide Derivatives as Anticancer Agents
Derivatives of indapamide, which share structural similarities with the compound , have been synthesized for their pro-apoptotic activities against cancer cell lines. Specifically, a derivative demonstrated significant growth inhibition on melanoma cell lines, indicating potential anticancer properties. Furthermore, it inhibited several human carbonic anhydrase isoforms, suggesting a mechanism of action that could be explored for therapeutic applications (Ö. Yılmaz et al., 2015).
Microwave Assisted Synthesis and Investigation of Inhibition Effects on Carbonic Anhydrase Isoforms
Another study focused on the synthesis of novel acridine-acetazolamide conjugates, investigating their effects as inhibitors of carbonic anhydrases, which are relevant to conditions such as glaucoma, epilepsy, and certain cancers. The findings highlight the importance of these compounds in developing treatments targeting specific enzyme isoforms (Ramazan Ulus et al., 2016).
Exploring Structural Features for Inhibition of Carbonic Anhydrases
Further research into the structural features of related compounds aimed at inhibiting human carbonic anhydrase isoforms suggests a tailored approach to enhance therapeutic efficacy. This work emphasizes the role of electronic and steric features in determining biological activity, potentially guiding the design of more effective inhibitors (S. Distinto et al., 2019).
Synthesis and Cytotoxic Evaluation of Substituted Sulfonamide Schiff Bases
Sulfonamide Schiff bases, structurally related to the compound , were synthesized and evaluated for their cytotoxic activities against cancer cell lines. This research illustrates the potential of these compounds as chemotherapeutic agents, further supporting their relevance in scientific research aimed at cancer treatment (V. Govindaraj et al., 2021).
Co(II) Complexes and Anticancer Activity
The synthesis of Co(II) complexes with related compounds and their fluorescence properties and anticancer activities were investigated. This study provides insights into the use of metal complexes to enhance the therapeutic properties of sulfonamide compounds, offering a novel approach to drug design and development (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Mecanismo De Acción
Target of Action
The primary target of the compound “4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide” is the serine protease factor B (FB) . FB is a key node in the alternative pathway (AP) of the complement system, which plays a significant role in the pathogenesis of several human diseases .
Mode of Action
The compound acts as an inhibitor of FB . It interacts with FB, preventing it from contributing to the formation of C3 and C5 convertase, which are integral to the AP of the complement system .
Biochemical Pathways
The compound affects the alternative pathway (AP) of the complement system . By inhibiting FB, it disrupts the formation of C3 and C5 convertase, thereby affecting the downstream effects of the AP .
Result of Action
The inhibition of FB by the compound results in a disruption of the AP of the complement system . This can potentially alleviate the pathogenesis of diseases associated with the AP, such as age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .
Propiedades
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-12-6-9-19(10-7-12)24(21,22)14-4-2-13(3-5-14)15(20)18-16-17-8-11-23-16/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSVRSFYENEPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.